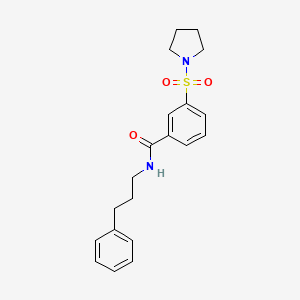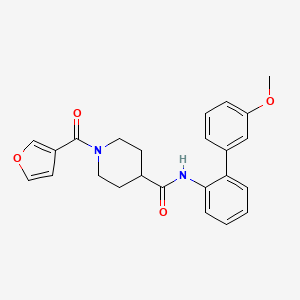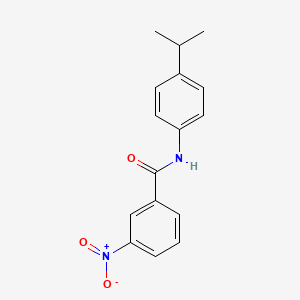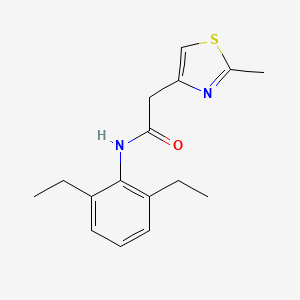
N-(3-phenylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives often involves the coupling of an appropriate benzoyl chloride with an amine in the presence of a base. For compounds like N-(3-phenylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide, this might entail the reaction of a phenylpropylamine with a pyrrolidinylsulfonyl benzoyl chloride. Techniques such as nucleophilic acyl substitution could be relevant for creating the amide bond (Zhou et al., 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopy (NMR, IR) are common techniques for determining the molecular structure of benzamides. These methods can provide detailed information about the arrangement of atoms, molecular conformation, and intramolecular interactions. For benzamide derivatives, structural analyses often focus on the orientation of substituents and their electronic effects on the benzamide core (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution, amidation, and hydrolysis. The chemical properties of these compounds are influenced by the nature of their substituents, which can affect reactivity and stability. The presence of a pyrrolidinylsulfonyl group, for example, might confer specific reactivity patterns, such as enhanced nucleophilicity or electrophilicity (Fu et al., 2019).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, can be predicted based on its molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including its pharmacokinetic profile and formulation considerations. Computational methods and empirical measurements are used to assess these characteristics.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards acids/bases, and participation in specific chemical reactions, are essential for understanding the behavior of benzamide derivatives in various environments. These properties are influenced by the electronic structure of the molecule, which can be analyzed through theoretical chemistry methods and experimental observations (Yang et al., 2019).
特性
IUPAC Name |
N-(3-phenylpropyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-13-7-10-17-8-2-1-3-9-17)18-11-6-12-19(16-18)26(24,25)22-14-4-5-15-22/h1-3,6,8-9,11-12,16H,4-5,7,10,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACFZBIQUQZJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5639614.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5639632.png)
![5-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5639637.png)
![7-[(5-ethyl-2-furyl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639638.png)
![4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one](/img/structure/B5639642.png)



![1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5639663.png)
![N-[4-(diethylamino)phenyl]-N'-phenylurea](/img/structure/B5639670.png)


![7-(1,3-benzothiazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639697.png)
![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)